2-(6-Chloro-9H-purin-9-yl)-1-phenylethanone
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Overview
Description
2-(6-Chloro-9H-purin-9-yl)-1-phenylethanone is a compound that belongs to the class of purine derivatives Purine derivatives are known for their wide range of biological activities, including antiviral, antitumor, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-9H-purin-9-yl)-1-phenylethanone typically involves the reaction of 6-chloropurine with a phenylethanone derivative. One common method involves the use of a base such as potassium carbonate in a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature for an extended period, followed by purification through techniques like column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloro-9H-purin-9-yl)-1-phenylethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler derivatives.
Substitution: This reaction can replace the chlorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could result in various substituted purine derivatives .
Scientific Research Applications
2-(6-Chloro-9H-purin-9-yl)-1-phenylethanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential antiviral and antitumor activities.
Medicine: It is investigated for its potential use in developing new therapeutic agents.
Industry: It can be used in the synthesis of pharmaceuticals and other biologically active compounds
Mechanism of Action
The mechanism of action of 2-(6-Chloro-9H-purin-9-yl)-1-phenylethanone involves its interaction with specific molecular targets. For instance, it may act as an antagonist to certain receptors or enzymes, thereby inhibiting their activity. The exact pathways and molecular targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
2-(6-Chloro-9H-purin-9-yl)-1-butanol: This compound has a similar purine core but with a different side chain.
2-(6-Chloro-9H-purin-9-yl)ethoxy derivatives: These compounds have an ethoxy group instead of a phenylethanone group.
Uniqueness
2-(6-Chloro-9H-purin-9-yl)-1-phenylethanone is unique due to its specific structure, which imparts distinct biological activities. Its phenylethanone group can interact with different molecular targets compared to other similar compounds, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-(6-chloropurin-9-yl)-1-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4O/c14-12-11-13(16-7-15-12)18(8-17-11)6-10(19)9-4-2-1-3-5-9/h1-5,7-8H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSZSEDUUQZLEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C=NC3=C2N=CN=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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